molecular formula C15H21ClN2O5S B5319971 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5319971
M. Wt: 376.9 g/mol
InChI Key: PDJSSRGQBGUTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancers. This compound has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (this compound). This compound is overexpressed in many types of cancers and plays a role in tumor progression. Inhibition of this compound by this compound leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can have a number of downstream effects. For example, it can inhibit the growth and metastasis of cancer cells, as well as increase the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity for this compound. This makes it a useful tool for studying the role of this compound in cancer progression. However, the compound also has some limitations. For example, it can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are a number of future directions for research on 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of research could be on developing new derivatives of the compound with improved efficacy and selectivity. Additionally, there is potential for using this compound in combination with other cancer therapies to increase their effectiveness. Finally, more research is needed to fully understand the downstream effects of inhibiting this compound and how this can be leveraged for cancer therapy.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethyl 2-oxo-2-(4-morpholinyl)acetate in the presence of sodium hydride. The resulting compound is then treated with methyl iodide to yield the final product.

Scientific Research Applications

The main application of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is in cancer therapy. The overexpression of this compound in many types of cancers makes it an attractive target for cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells both in vitro and in vivo.

properties

IUPAC Name

3-chloro-4-ethoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-3-23-14-5-4-12(10-13(14)16)24(20,21)17(2)11-15(19)18-6-8-22-9-7-18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJSSRGQBGUTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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